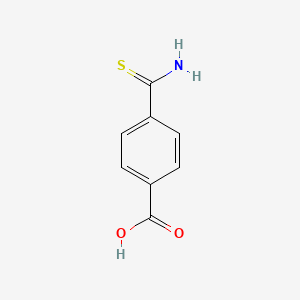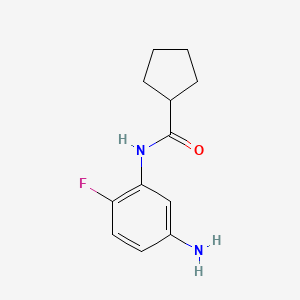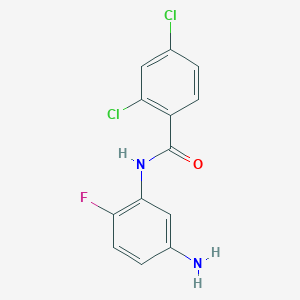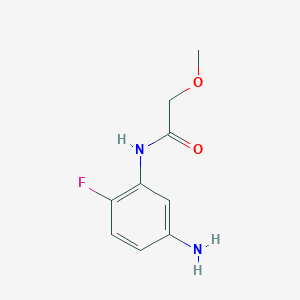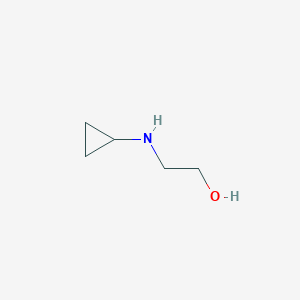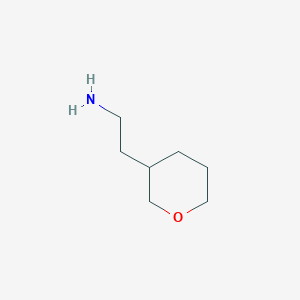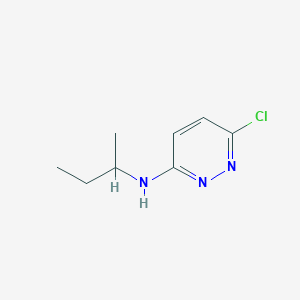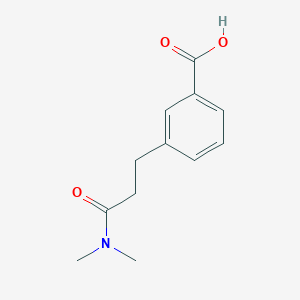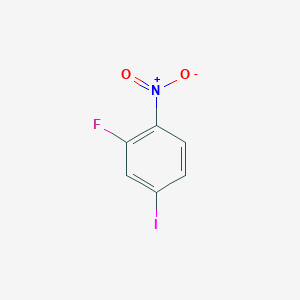![molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3](/img/structure/B1357496.png)
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.
Applications De Recherche Scientifique
Synthesis and Medicinal Properties
Analgesic and Anti-inflammatory Properties : The compound has been synthesized for its potential analgesic and anti-inflammatory properties. One study demonstrates significant activity in this regard, comparing the compound's efficacy with diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antibacterial Activity : Research has been conducted on similar compounds for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. One study indicated that certain derivatives demonstrated greater antibacterial activity (Narayana, Rao, & Rao, 2009).
Synthesis Techniques and Derivatives : The compound and its derivatives have been synthesized using various techniques, showing a range of properties. These synthesis methods are significant for exploring the compound's potential in medicinal chemistry (Dave & Patel, 2001).
Heterocyclic Systems and Chemical Properties : Studies have been conducted on the chemical properties and reactions of this compound, leading to the formation of condensed heterocyclic systems. This research is crucial for understanding the compound's behavior in various chemical environments (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Antimicrobial and Antifungal Activity : There is research indicating the compound's potential in antimicrobial and antifungal applications. This is particularly relevant for the development of new pharmaceuticals and treatments for infections (Bhoge, Magare, & Mohite, 2021).
Anti-HIV, Anticancer, and Antimicrobial Agents : Some derivatives have been synthesized with the intention of exploring their potential as anti-HIV, anticancer, and antimicrobial agents. This highlights the compound's versatility in various therapeutic areas (Habib, Rida, Badawey, & Fahmy, 1996).
Histamine H1-Receptor Antagonists : The compound has been used in the design and synthesis of potential histamine H1-receptor antagonists. This suggests its relevance in treating allergies and related conditions (Suhagia, Chhabria, & Makwana, 2006).
Anti-inflammatory, CNS Depressant, and Antimicrobial Activities : Research has been done on novel derivatives for their anti-inflammatory, CNS depressant, and antimicrobial activities. Such studies are essential for discovering new therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).
Anticonvulsant and Antidepressant Activities : Derivatives of the compound have been evaluated for their potential anticonvulsant and antidepressant activities. This demonstrates the compound's potential in neuropharmacology (Zhang, Wang, Wen, Li, & Quan, 2016).
Platelet Antiaggregating and Other Activities : The compound has been studied for its platelet antiaggregating and other medicinal activities, showing its broad pharmacological potential (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falciani, Filippelli, & Rossi, 1994).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

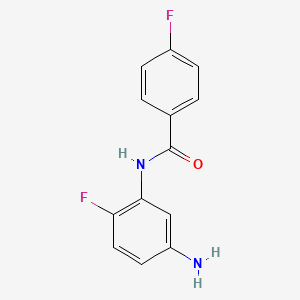
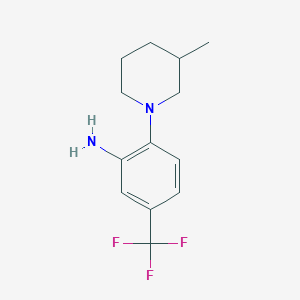

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
